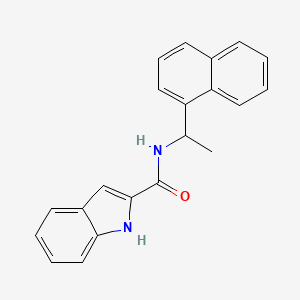
19-Norpregna-4,6-diene-3,20-dione,6-chloro-17-hydroxy-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
19-Norpregna-4,6-diene-3,20-dione,6-chloro-17-hydroxy- is a synthetic steroid compound. It is known for its potent biological activities and is used in various scientific research and industrial applications. This compound is part of the larger class of steroids, which are organic compounds with four rings arranged in a specific molecular configuration.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 19-Norpregna-4,6-diene-3,20-dione,6-chloro-17-hydroxy- typically involves multiple steps, starting from simpler steroid precursors. The process often includes chlorination, hydroxylation, and other functional group modifications. Specific reaction conditions such as temperature, solvents, and catalysts are carefully controlled to achieve the desired product.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using optimized synthetic routes. Large-scale production may involve continuous flow reactors and advanced purification techniques to ensure high yield and purity. The use of automated systems and stringent quality control measures are essential to maintain consistency in production.
Chemical Reactions Analysis
Types of Reactions
19-Norpregna-4,6-diene-3,20-dione,6-chloro-17-hydroxy- undergoes various chemical reactions, including:
Oxidation: Introduction of oxygen atoms to form oxides.
Reduction: Addition of hydrogen atoms or removal of oxygen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various halogenating agents. Reaction conditions such as temperature, pressure, and solvent choice are critical to achieving the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes.
Scientific Research Applications
19-Norpregna-4,6-diene-3,20-dione,6-chloro-17-hydroxy- has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other complex steroid compounds.
Biology: Studied for its effects on cellular processes and hormone regulation.
Medicine: Investigated for potential therapeutic uses, including anti-inflammatory and anti-cancer properties.
Industry: Utilized in the production of pharmaceuticals and other steroid-based products.
Mechanism of Action
The mechanism of action of 19-Norpregna-4,6-diene-3,20-dione,6-chloro-17-hydroxy- involves binding to specific receptors in the body, such as progesterone receptors. This binding triggers a cascade of molecular events that regulate gene expression and cellular functions. The compound’s effects are mediated through various signaling pathways, including those involved in inflammation and cell proliferation.
Comparison with Similar Compounds
Similar Compounds
Nomegestrol acetate: A potent progestogen with similar structural features.
Pregna-4,20-dien-3,6-dione: Another steroid with comparable biological activities.
Amadinone: Shares structural similarities and is used in similar applications.
Uniqueness
19-Norpregna-4,6-diene-3,20-dione,6-chloro-17-hydroxy- is unique due to its specific chlorination and hydroxylation patterns, which confer distinct biological properties. Its selective binding to certain receptors and the resulting biological effects set it apart from other similar compounds.
This detailed article provides a comprehensive overview of 19-Norpregna-4,6-diene-3,20-dione,6-chloro-17-hydroxy-, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C20H25ClO3 |
|---|---|
Molecular Weight |
348.9 g/mol |
IUPAC Name |
17-acetyl-6-chloro-17-hydroxy-13-methyl-1,2,8,9,10,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C20H25ClO3/c1-11(22)20(24)8-6-17-15-10-18(21)16-9-12(23)3-4-13(16)14(15)5-7-19(17,20)2/h9-10,13-15,17,24H,3-8H2,1-2H3 |
InChI Key |
ANJGIFXUFSBZPX-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1(CCC2C1(CCC3C2C=C(C4=CC(=O)CCC34)Cl)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,3-dimethyl-7-[2-oxo-2-[2-oxo-8-(2-phenylethyl)-1-oxa-3,8-diazaspiro[4.5]decan-3-yl]ethyl]-5H-purin-7-ium-2,6-dione](/img/structure/B12292376.png)




![2-Fluoro-6-azaspiro[3.5]nonane](/img/structure/B12292425.png)

![1H-Indole-3-carboxylic acid, 6-[(1E)-3-methyl-1,3-butadienyl]-](/img/structure/B12292439.png)





![[rel-(2R,8R)-2-(trifluoromethyl)-1,2,3,5,6,7-hexahydropyrrolizin-8-yl]methanol](/img/structure/B12292473.png)
